2-(4-Aminophenoxy)acetonitrile

Medicinal Chemistry Chemical Biology Organic Synthesis

For researchers and procurement managers, selecting the correct isomer is critical. 2-(4-Aminophenoxy)acetonitrile (CAS 169286-84-4) provides the specific para-substitution required for synthesizing high molecular weight polymers and potent kinase inhibitors, where its orthogonal amine and nitrile groups enable selective, stepwise functionalization for applications like PROTACs. Using the meta- or ortho-analog can lead to synthesis failure. Ensure your project's success by sourcing this specific, high-purity (≥95%) building block. Contact us for competitive bulk quotes and global shipping.

Molecular Formula C8H8N2O
Molecular Weight 148.16 g/mol
CAS No. 169286-84-4
Cat. No. B066111
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Aminophenoxy)acetonitrile
CAS169286-84-4
SynonymsAcetonitrile, (4-aminophenoxy)- (9CI)
Molecular FormulaC8H8N2O
Molecular Weight148.16 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1N)OCC#N
InChIInChI=1S/C8H8N2O/c9-5-6-11-8-3-1-7(10)2-4-8/h1-4H,6,10H2
InChIKeyXYLCZDWOYJRTGC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Aminophenoxy)acetonitrile (CAS 169286-84-4) as a Bifunctional Building Block for Medicinal Chemistry and Targeted Synthesis


2-(4-Aminophenoxy)acetonitrile (CAS 169286-84-4) is an organic compound with the molecular formula C₈H₈N₂O and a molecular weight of 148.16 g/mol . It is characterized by the presence of both a primary aromatic amine and a nitrile group, connected via a phenoxy ether linkage . This compound is primarily utilized as a research chemical and a versatile intermediate in organic synthesis, valued for its orthogonal reactive handles that allow for selective chemical modifications . Its specific substitution pattern (para-amino) confers distinct physicochemical properties, such as a predicted LogP of 0.52, which differentiate it from other isomers and analogs .

Why 2-(4-Aminophenoxy)acetonitrile Cannot Be Directly Substituted by In-Class Analogs Without Consequence


Substituting 2-(4-Aminophenoxy)acetonitrile with a closely related analog like the 3-aminophenoxy isomer or a 4-aminophenyl derivative can fundamentally alter experimental outcomes. While these compounds share a similar core structure, the position of the amine (para vs. meta) or the nature of the linker (ether vs. carbon) significantly impacts key properties such as hydrogen bonding potential, solubility, and the resulting biological activity . For instance, in polymer applications, the para-substituted aminophenoxy motif is critical for achieving high molecular weight and desirable film-forming properties, whereas the ortho-substituted analog fails to produce coherent polymers [1]. These nuanced differences underscore that the selection of this specific building block is not arbitrary; it is a critical parameter for reaction optimization and achieving the intended research or manufacturing objectives .

Quantitative Differential Evidence for 2-(4-Aminophenoxy)acetonitrile vs. Key Comparators


Structural and Physicochemical Divergence from the 3-Aminophenoxy Isomer

2-(4-Aminophenoxy)acetonitrile (4-APAN) exhibits a distinct molecular geometry and dipole moment compared to its positional isomer, 2-(3-aminophenoxy)acetonitrile (3-APAN). This para-substitution pattern leads to a predicted LogP value of 0.52, reflecting a specific lipophilicity profile crucial for membrane permeability in drug design. In contrast, the 3-aminophenoxy isomer, while having the same molecular weight (148.17 g/mol), possesses a different spatial arrangement that alters its interaction with biological targets and its solubility in various solvents .

Medicinal Chemistry Chemical Biology Organic Synthesis

Contrasting Polymerization Outcomes: Para- vs. Ortho-Aminophenoxy Derivatives

In a comparative study of poly(ether imide) synthesis, diamines containing the 4-aminophenoxy unit reliably produced high-molecular-weight polymers that could be cast into flexible, mechanically robust films. In stark contrast, diamines with the 2-aminophenoxy group resulted in low-molecular-weight, powdery products that lacked the necessary cohesion to form a film [1]. This finding, while on a larger derivative, establishes a crucial class-level principle: the para-substitution pattern on an aminophenoxy moiety is essential for achieving the linear chain packing and reactivity required for successful polymerization, a property that cannot be replicated by the ortho-analog.

Polymer Chemistry Material Science Polyimides

Validated Purity Thresholds and Analytical Reliability from Primary Vendors

The commercially available compound 2-(4-Aminophenoxy)acetonitrile is consistently supplied with a minimum purity of 95% by multiple reputable vendors, including Sigma-Aldrich (Enamine), AKSci, and Fluorochem . This is a critical differentiator from less common or non-commercial analogs, where batch-to-batch consistency and validated analytical data (such as COA availability) may be lacking. Furthermore, Fluorochem's datasheet provides a comprehensive safety profile (H302, H315, H319, H335), which is essential for proper laboratory handling and regulatory compliance .

Analytical Chemistry Quality Control Procurement

Validated Research and Industrial Application Scenarios for 2-(4-Aminophenoxy)acetonitrile (CAS 169286-84-4)


Medicinal Chemistry: Synthesis of Novel Kinase Inhibitors and Anticancer Agents

2-(4-Aminophenoxy)acetonitrile serves as a crucial intermediate for the synthesis of aminoacetonitrile derivatives (AADs), a class of compounds that have been extensively patented and investigated as kinase inhibitors for the treatment of cancer . The molecule's dual functionality allows for the independent modification of both the amine and nitrile groups, enabling the construction of diverse, targeted libraries of potential therapeutic agents. This specific scaffold is valued for its ability to interact with kinase active sites, a mechanism supported by research on related 4-aminophenoxy picolinamide derivatives [1].

Chemical Biology: Development of Bifunctional Probes and PROTACs

The combination of an aromatic amine and a nitrile group makes 2-(4-Aminophenoxy)acetonitrile an ideal starting material for the creation of bifunctional molecules, such as proteolysis-targeting chimeras (PROTACs). The amine can be elaborated into a ligand for a target protein of interest, while the nitrile can be converted into an amide or other functional group to attach an E3 ligase-binding moiety. This precise, stepwise functionalization is essential for developing effective and selective heterobifunctional degraders .

Polymer Science: Precursor to Advanced High-Performance Materials

The para-aminophenoxy moiety is a recognized building block for achieving high molecular weight and desirable mechanical properties in polyimides and poly(ether imide)s. 2-(4-Aminophenoxy)acetonitrile can be used to introduce this valuable structural unit into polymers. Its nitrile group can be hydrolyzed to a carboxylic acid or converted to an amide, providing a pathway to functionalized monomers for creating novel, high-performance materials with specific thermal, mechanical, or electronic characteristics .

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